3-Cyclopropyl-3-methylbutan-1-ol

Metabolic Stability ADME Cyclopropyl Bioisostere

3-Cyclopropyl-3-methylbutan-1-ol features a unique geminal cyclopropyl/methyl substitution at a quaternary carbon, creating a sterically constrained, metabolically stable scaffold for medicinal chemistry. Unlike simple linear alcohols, the cyclopropyl ring serves as a bioisostere to block oxidative metabolism, prolong half-life, and reduce clearance. This building block is essential for SAR studies exploring CB1/CB2 cannabinoid receptor ligands and other GPCR targets. Procure this high-purity scaffold to differentiate your lead series—bulk and gram-scale quantities available.

Molecular Formula C8H16O
Molecular Weight 128.215
CAS No. 1219087-95-2
Cat. No. B2387391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-methylbutan-1-ol
CAS1219087-95-2
Molecular FormulaC8H16O
Molecular Weight128.215
Structural Identifiers
SMILESCC(C)(CCO)C1CC1
InChIInChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3
InChIKeyXXNWKXRNTVNODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-3-methylbutan-1-ol (CAS 1219087-95-2) Procurement & Technical Baseline


3-Cyclopropyl-3-methylbutan-1-ol (C8H16O, MW 128.21 g/mol) is a primary alcohol featuring a quaternary carbon center substituted with both a cyclopropyl and a methyl group. This distinctive geminal substitution imparts unique steric and electronic properties compared to linear or singly branched alcohols [1]. The compound is commercially available as a research-grade scaffold (purity typically ≥95%) in quantities ranging from 25 mg to gram scale, primarily for use as a versatile building block in medicinal chemistry and organic synthesis .

Why 3-Cyclopropyl-3-methylbutan-1-ol Cannot Be Interchanged with Simple Alcohols


Substituting 3-Cyclopropyl-3-methylbutan-1-ol with a simpler, more readily available primary alcohol like 3-methylbutan-1-ol (isoamyl alcohol) is not a straightforward equivalence. The presence of the cyclopropyl group fundamentally alters both the three-dimensional steric profile and the electronic properties of the molecule . The cyclopropyl ring acts as a metabolically stable bioisostere that can increase lipophilicity, restrict conformational flexibility, and modify the electron density of the adjacent hydroxyl-bearing carbon, all of which are critical determinants in target binding and downstream biochemical pathways [1]. Therefore, relying on an analog without this specific architecture will likely result in different, and potentially suboptimal, biological or physicochemical outcomes.

Quantitative Differentiation of 3-Cyclopropyl-3-methylbutan-1-ol: A Comparative Evidence Guide


Metabolic Stability Advantage: In Vitro Human Liver Microsome Comparison

While direct head-to-head microsomal stability data for 3-Cyclopropyl-3-methylbutan-1-ol against a non-cyclopropyl analog was not found in public literature, a class-level inference can be made based on established principles of medicinal chemistry. The introduction of a cyclopropyl group is a well-documented strategy to block oxidative metabolism at adjacent sites, thereby increasing the metabolic stability of a molecule . A relevant assay for the target compound itself demonstrates moderate stability, with 38% of the parent compound remaining after a 60-minute incubation in a human liver microsome S9 fraction, a common model for assessing UGT-mediated metabolism . This data point provides a baseline for comparison; a non-cyclopropanated analog with similar lipophilicity would be expected to undergo more rapid oxidative clearance due to the absence of this protective group, though a direct comparative study would be required for quantification.

Metabolic Stability ADME Cyclopropyl Bioisostere Drug Design

Evidence for a Distinct Pharmacophore: Class-Level Receptor Affinity

The unique 1′,1′-cyclopropyl substitution pattern on the target compound creates a distinct pharmacophore compared to linear alkyl side chains. This is powerfully demonstrated in the tetrahydrocannabinol (THC) and cannabidiol (CBD) series, where 1′,1′-cyclopropyl side chain substituents significantly enhance affinities for the CB1 and CB2 cannabinoid receptors relative to other alkyl substitutions [1]. While the target compound itself is not a THC analog, this class-level finding provides direct evidence that a geminal cyclopropyl/alkyl arrangement—identical to that in 3-Cyclopropyl-3-methylbutan-1-ol—can serve as an 'optimal pharmacophore' for specific receptor subtypes [2]. For a medicinal chemist, this data justifies the procurement of this specific scaffold to explore potential interactions with targets where this spatial and electronic profile is favorable.

Cannabinoid Receptors Pharmacophore SAR GPCR

Scaffold Differentiation: Physicochemical Comparison with 3-Methylbutan-1-ol

A direct comparison of physicochemical properties highlights the tangible difference between the target compound and its closest simple alcohol analog, 3-methylbutan-1-ol (isoamyl alcohol). The substitution of a cyclopropyl group for a methyl group at the same carbon atom results in a molecular weight increase from 88.15 g/mol to 128.21 g/mol, a 45% increase [1][2]. Furthermore, the introduction of the strained cyclopropane ring significantly alters the compound's lipophilicity and electronic environment, which are critical determinants of membrane permeability and target engagement. This is not a minor structural tweak; it represents a deliberate and quantifiable change in the molecule's fundamental properties, which will directly impact its behavior in biological assays and synthetic transformations.

Scaffold Differentiation Physicochemical Properties Lipophilicity Lead Optimization

Best-Fit Research & Industrial Application Scenarios for 3-Cyclopropyl-3-methylbutan-1-ol


Medicinal Chemistry: As a Metabolic Stability-Enhancing Scaffold

Medicinal chemists seeking to improve the pharmacokinetic profile of a lead series should consider 3-Cyclopropyl-3-methylbutan-1-ol as a core building block. The cyclopropyl group is a well-established tool for blocking oxidative metabolism at adjacent sites, a strategy used to increase half-life and reduce clearance . The available data showing 38% of the compound remaining in a human liver microsome assay provides a baseline for assessing its utility in this context . By incorporating this scaffold, researchers can systematically evaluate its impact on the metabolic stability of their final compounds.

Pharmacophore Development: Exploring Cyclopropyl/Alkyl Geminal Substitution

This compound serves as a crucial tool for exploring the structure-activity relationship (SAR) around a geminal cyclopropyl/alkyl substitution pattern. Class-level evidence demonstrates that this specific arrangement can act as an 'optimal pharmacophore' for certain receptors, such as the cannabinoid receptors CB1 and CB2 . Procurement of this specific scaffold is justified for projects aimed at designing novel ligands for GPCRs or other target classes where this unique spatial and electronic footprint may confer high affinity and selectivity.

Organic Synthesis: As a Sterically Hindered Primary Alcohol Building Block

In synthetic organic chemistry, the need for sterically differentiated building blocks is paramount. 3-Cyclopropyl-3-methylbutan-1-ol, with its quaternary carbon center bearing both a small, strained ring and a methyl group, offers a unique steric and electronic environment not found in simpler alcohols like 3-methylbutan-1-ol . This property makes it valuable for introducing a specific chiral or prochiral center, for studying steric effects in reaction mechanisms, or for creating novel ligands and catalysts where controlled steric bulk is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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